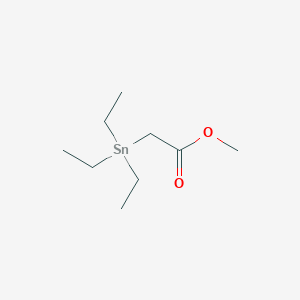
Methyl (triethylstannyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (triethylstannyl)acetate is an organotin compound that features a tin atom bonded to three ethyl groups and one methyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (triethylstannyl)acetate can be synthesized through the reaction of triethylstannyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may involve distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (triethylstannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (triethylstannyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, although their toxicity remains a concern.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl (triethylstannyl)acetate involves the interaction of the tin center with various molecular targets. The triethylstannyl group can participate in nucleophilic substitution reactions, while the methyl acetate group can undergo hydrolysis. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (trimethylstannyl)acetate
- Methyl (tributylstannyl)acetate
- Ethyl (triethylstannyl)acetate
Uniqueness
Methyl (triethylstannyl)acetate is unique due to the specific arrangement of its ethyl and acetate groups around the tin center. This configuration imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of ease of synthesis and versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
5905-91-9 |
|---|---|
Molekularformel |
C9H20O2Sn |
Molekulargewicht |
278.96 g/mol |
IUPAC-Name |
methyl 2-triethylstannylacetate |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-3(4)5-2;3*1-2;/h1H2,2H3;3*1H2,2H3; |
InChI-Schlüssel |
KABDQPSUDZIHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


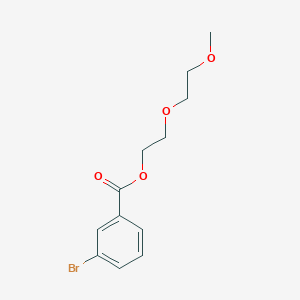
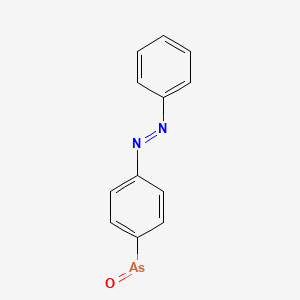

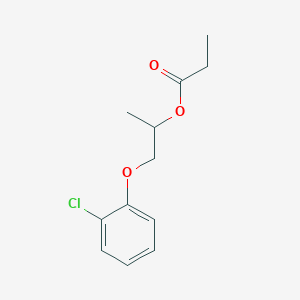
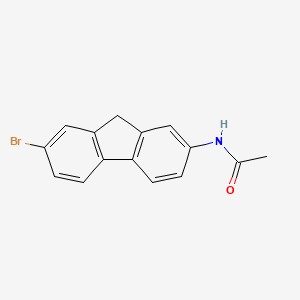

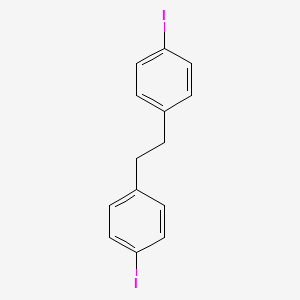

![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
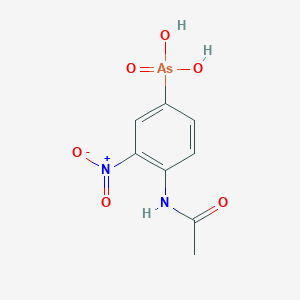

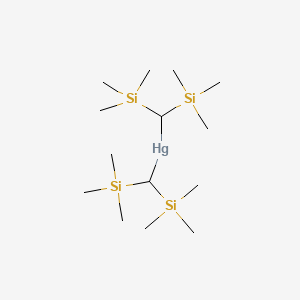

![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
